molecular formula C24H24FN3O3 B2589616 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide CAS No. 894002-80-3

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide

Cat. No.: B2589616
CAS No.: 894002-80-3
M. Wt: 421.472
InChI Key: MOPHIXBICIAOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by:

  • A 1H-indol-3-yl core substituted with a 2-(azepan-1-yl)-2-oxoethyl group at the N1 position.
  • An oxoacetamide bridge linking the indole core to a 2-fluorophenyl group.

This structure is designed to modulate biological targets, particularly in oncology, by combining the indole scaffold’s affinity for receptors like MDM2 or PBR with the electron-withdrawing 2-fluorophenyl group and azepane’s lipophilic properties .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c25-19-10-4-5-11-20(19)26-24(31)23(30)18-15-28(21-12-6-3-9-17(18)21)16-22(29)27-13-7-1-2-8-14-27/h3-6,9-12,15H,1-2,7-8,13-14,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPHIXBICIAOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide is a complex organic molecule that exhibits potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects, drawing from various studies and data sources.

Chemical Structure and Synthesis

The molecular formula of the compound is C24H26FN3O2SC_{24}H_{26}FN_{3}O_{2}S with a molecular weight of approximately 426.55 g/mol. The synthesis typically involves multiple steps, including:

  • Formation of the Indole Moiety : Synthesized via Fischer indole synthesis.
  • Introduction of the Azepane Ring : Achieved through nucleophilic substitution reactions.
  • Formation of the Acetamide Group : Involves acylation with appropriate amines.
PropertyValue
Molecular Weight426.55 g/mol
Molecular FormulaC24H26FN3O2S
LogP4.493
Polar Surface Area42.894 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate enzyme activities or receptor functions, influencing several signaling pathways.

The compound is believed to interact with specific proteins involved in neurotransmitter transport and signaling, particularly targeting glycine transporter type 1 (GlyT1). This interaction can lead to increased glycine levels in synaptic clefts, enhancing neurotransmission.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound in various models:

  • Inhibition of GlyT1 : A study reported that derivatives containing the azepane structure showed increased potency as GlyT1 inhibitors, with some compounds achieving IC50 values as low as 37 nM .
  • Cytotoxicity Assays : In vitro studies using cancer cell lines demonstrated that similar compounds exhibited significant cytotoxic effects, with IC50 values indicating potent anti-cancer properties .

Table 2: Summary of Biological Activities

ActivityModel/SystemIC50 Value
GlyT1 InhibitionHEK293 Cells37 nM
CytotoxicityHCT-116 Colon Cancer CellsVaries

Case Studies

A notable case study investigated the effects of a related compound on central nervous system (CNS) penetration and its pharmacokinetic profile. The results showed favorable brain-plasma ratios, suggesting potential therapeutic applications in CNS disorders.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural differences and pharmacological profiles of similar compounds:

Compound Name Substituents on Indole Amide Group Modifications Biological Activity (IC50/Data) Key References
Target Compound 2-(Azepan-1-yl)-ethyl N-(2-fluorophenyl)-2-oxoacetamide Not reported (hypothetical)
2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(4-chlorophenyl)acetamide Thioether linkage N-(4-chlorophenyl) No activity data
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide None N-(4-fluorobenzyl) Anticancer (MDM2/PBR binding)
2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e) 4-Chlorophenyl N-propyl High MDM2 binding affinity
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (Compound 5) Adamantane Variable N-substituents IC50 = 10.56 µM (HepG2 cells)
Key Observations:

Azepane vs. Adamantane: The azepane group in the target compound offers conformational flexibility compared to the rigid, bulky adamantane in Compound 2.

Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound provides stronger electron-withdrawing effects than 4-chlorophenyl in Compound 2e, which could enhance receptor binding via dipole interactions .

Thioether vs. Oxoacetamide : The thioether derivative (CAS 878055-47-1) replaces the oxoacetamide bridge with a sulfur atom, likely altering redox properties and metabolic stability .

Q & A

Q. Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

  • 1^1H NMR confirms substituent positions (e.g., indole H-3 proton at δ 7.8–8.2 ppm, azepane methylene at δ 3.4–3.6 ppm) .
  • 13^{13}C NMR identifies carbonyl groups (e.g., acetamide C=O at ~168 ppm) .

Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion ([M+H]+^+ at m/z 482.61 for C26_{26}H31_{31}FN3_3O4_4) .

X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of the azepane-indole-fluorophenyl system .

Basic: What in vitro assays are suitable for preliminary biological screening?

  • Antiproliferative activity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Antimicrobial screening : Broth microdilution against S. aureus and E. coli (MIC values typically >50 µM for indole derivatives) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Methodological approach :

  • Systematic substitution :
    • Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
    • Vary the azepane ring size (e.g., pyrrolidine vs. azepane) to alter conformational flexibility .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., ATP-binding pockets in kinases) .
  • Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and LogP (HPLC) to balance solubility and membrane permeability .

Advanced: What strategies address conflicting data in target identification studies?

  • Orthogonal validation :
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to purified proteins (e.g., kinases) .
    • CRISPR-Cas9 knockout : Confirm target relevance by observing activity loss in gene-edited cell lines .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KINOMEscan) to identify cross-reactivity .

Advanced: How can stability challenges (e.g., hydrolytic degradation) be mitigated?

  • pH stability studies : Monitor degradation (HPLC) across pH 1–10; instability observed at pH >8 due to acetamide hydrolysis .
  • Formulation strategies :
    • Lyophilization with cyclodextrins to enhance aqueous solubility .
    • Prodrug modification (e.g., esterification of the oxoacetamide group) .
  • Solid-state analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms with improved shelf life .

Advanced: What analytical techniques resolve regioselectivity issues during synthesis?

  • Reaction monitoring :
    • TLC with UV visualization (Rf_f comparison to standards) .
    • In situ IR spectroscopy tracks carbonyl intermediates (e.g., 1700–1750 cm1^{-1}) .
  • Regioselective control :
    • Use bulky bases (e.g., DBU) to favor N-alkylation over O-alkylation .
    • Microwave-assisted synthesis reduces side-product formation in indole functionalization .

Advanced: How do electronic effects of the fluorophenyl group influence bioactivity?

  • Electrostatic potential maps (Gaussian 09): Fluorine’s electron-withdrawing effect enhances hydrogen bonding with target residues (e.g., backbone amides in enzymes) .
  • Comparative studies :
    • Replace fluorine with chlorine (larger halogen) to assess steric vs. electronic contributions .
    • Meta- vs. para-fluorine positioning alters π-π stacking with aromatic residues in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.